![molecular formula C15H15N5OS B3034018 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone CAS No. 1326904-70-4](/img/structure/B3034018.png)

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone

Overview

Description

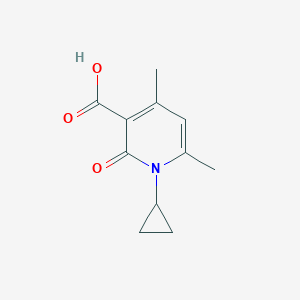

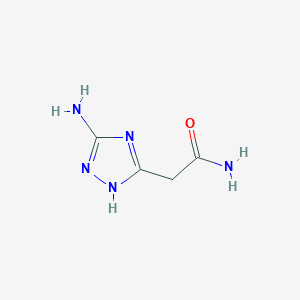

The compound “1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring which is a five-membered ring with two nitrogen atoms, and a thiadiazole ring which is a five-membered ring with two nitrogen atoms and one sulfur atom . The compound also contains a phenylamino group attached to the thiadiazole ring and an ethanone group attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiadiazole rings would likely contribute to the rigidity of the molecule, while the phenylamino and ethanone groups could potentially participate in various chemical reactions .Scientific Research Applications

Oxidation of Alcohols to Carbonyl Compounds

This compound, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Preparation of Cross-Conjugated Monomeric Betaines

The compound reacts with malonic esters to produce a family of cross-conjugated monomeric betaines .

Preparation of Pyrazolato Ligated Complexes

It is commonly used as a reagent for the preparation of pyrazolato ligated complexes .

Antibacterial Activity

The compound is used to prepare N-1-substituted derivatives that exhibit antibacterial activity .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as this one, are known for their potent antileishmanial and antimalarial activities . In particular, compound 13 displayed superior antipromastigote activity .

Inhibition Effects Against Plasmodium Berghei

The target compounds 14 and 15, which are likely derivatives of the compound , showed significant inhibition effects against Plasmodium berghei .

Mechanism of Action

Target of Action

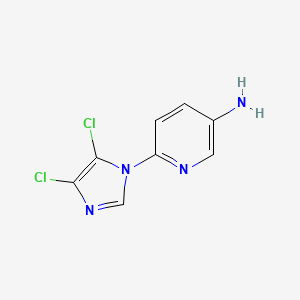

The primary targets of this compound are yet to be definitively identified. It’s worth noting that compounds containing a 1,3-diazole ring, such as imidazole, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, treatment of similar compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5 .

Biochemical Pathways

It’s known that the compound can have an impact on various biochemical pathways due to its broad range of biological activities .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is hygroscopic . These properties could potentially impact its bioavailability.

Result of Action

It’s known that similar compounds can induce cell cycle arrest, which may be effective in treating certain conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic, meaning it absorbs moisture from the environment . This could potentially impact its stability and efficacy.

Future Directions

The study of “1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone” could potentially contribute to various fields, such as medicinal chemistry, if it shows promising biological activity. Future research could also focus on exploring its chemical properties and reactivity .

properties

IUPAC Name |

2-(5-anilino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10-8-11(2)20(19-10)14(21)9-13-17-18-15(22-13)16-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPRFYIWTNNVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CC2=NN=C(S2)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)

![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)

![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)

![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)

![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)

![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)